4-Iodonaphthalene-1-sulfonyl chloride
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Overview
Description
4-Iodonaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an iodine atom attached to the naphthalene ring and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-iodonaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and improved safety. For example, the use of N-chloroamides in a continuous flow system has been reported to optimize the synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
4-Iodonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom, which activates the aromatic ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated naphthalenes and nitrated naphthalenes.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
4-Iodonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodonaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can interact with various molecular targets in biological systems . The iodine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromonaphthalene-1-sulfonyl chloride
- 4-Chloronaphthalene-1-sulfonyl chloride
- 4-Fluoronaphthalene-1-sulfonyl chloride
Uniqueness
4-Iodonaphthalene-1-sulfonyl chloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to other halogens (such as chlorine, bromine, and fluorine) make this compound particularly useful in certain synthetic applications .
Properties
CAS No. |
36316-84-4 |
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Molecular Formula |
C10H6ClIO2S |
Molecular Weight |
352.58 g/mol |
IUPAC Name |
4-iodonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
BTCZEAGZDGYNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)Cl |
Origin of Product |
United States |
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